
Kinase Selectivity Profile of EW-7195: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EW-7195

Cat. No.: B8240650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of EW-7195, a

potent inhibitor of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The

performance of EW-7195 is compared with other known ALK5 inhibitors, supported by available

experimental data.

Introduction
EW-7195 is a small molecule inhibitor targeting ALK5, a key kinase in the TGF-β signaling

pathway.[1][2] The TGF-β pathway plays a crucial role in a variety of cellular processes, and its

dysregulation is implicated in diseases such as cancer and fibrosis. Consequently, inhibitors of

this pathway, like EW-7195, are of significant interest for therapeutic development. A critical

attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and

reduced efficacy. This guide examines the kinase selectivity of EW-7195 in comparison to other

ALK5 inhibitors, including IN-1130, SB-505124, and Galunisertib (LY2157299).

Kinase Inhibition Profile
The inhibitory activity of EW-7195 and its comparators against their primary target ALK5 and

other kinases is summarized in the table below. The data is presented as IC50 values, which

represent the concentration of the inhibitor required to reduce the activity of a specific kinase

by 50%.
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Kinase Target
EW-7195 IC50
(nM)

IN-1130 IC50
(nM)

SB-505124
IC50 (nM)

Galunisertib
(LY2157299)
IC50 (nM)

ALK5 (TGFβR1) 4.83[1][2]
5.3 (Smad3

phosphorylation)
47[3][4][5] 56[6]

ALK4 (ACVR1B)
Data not

available

Data not

available
129[3][4][5] 77.7[7]

p38α
>1,449 (>300-

fold selective)
4,300

Data not

available

Data not

available

TGFβRII
Data not

available

Data not

available

Data not

available
210

ALK6 (BMPR1B)
Data not

available

Data not

available

Data not

available
470

ACVR2B
Data not

available

Data not

available

Data not

available
690

MINK1
Data not

available

Data not

available

Data not

available
Sub-micromolar

Note: A comprehensive kinase selectivity panel for EW-7195 against a broad range of kinases

is not publicly available. The data for Galunisertib (LY2157299) is derived from a screen

against 456 kinases and is provided here as a benchmark for a comprehensive selectivity

profile.[8]

Experimental Protocols
The determination of kinase inhibitory activity is crucial for assessing the potency and

selectivity of compounds like EW-7195. Below are detailed methodologies for key experiments

cited in this guide.

In Vitro ALK5 Kinase Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by the ALK5 kinase in the presence of

an inhibitor.
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Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl,

MgCl2, MnCl2, and DTT. The purified recombinant ALK5 enzyme (e.g., 10 nM) is pre-

incubated with varying concentrations of the test compound (like EW-7195) for a defined

period (e.g., 10 minutes) at 37°C.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 3 μM)

mixed with a radioactive isotope such as [γ-³³P]ATP.

Incubation: The reaction mixture is incubated for a specific time (e.g., 15 minutes) at 37°C to

allow for substrate phosphorylation.

Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

Analysis: The samples are boiled and then separated by SDS-PAGE. The gel is dried and

the incorporated radioactivity is quantified using a phosphorimager or scintillation counter.

IC50 Determination: The percentage of inhibition at each compound concentration is

calculated relative to a control without inhibitor. The IC50 value is then determined by fitting

the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the

binding of an inhibitor to the kinase.

Assay Principle: The assay relies on the binding of a fluorescently labeled tracer to the

kinase, which is tagged with a Europium (Eu)-labeled antibody. When the tracer binds to the

kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test

compound that binds to the kinase's ATP-binding site will displace the tracer, leading to a

decrease in the FRET signal.

Procedure:

Test compounds are serially diluted and added to a 384-well plate.

A mixture of the ALK5 kinase and the Eu-labeled anti-tag antibody is added.

The fluorescently labeled kinase tracer is added to initiate the binding competition.
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The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach

binding equilibrium.

Data Acquisition: The FRET signal is measured using a plate reader capable of time-

resolved fluorescence measurements.

IC50 Calculation: The data is normalized to controls and the IC50 value is calculated from

the resulting dose-response curve.

Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway, which is inhibited by EW-
7195.
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TGF-β signaling pathway and the inhibitory action of EW-7195.
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Conclusion
EW-7195 is a highly potent inhibitor of ALK5 with an IC50 in the low nanomolar range,

demonstrating significant selectivity over the p38α kinase. When compared to other ALK5

inhibitors, EW-7195 shows comparable or greater potency for its primary target. However, a

complete understanding of its selectivity requires profiling against a broad panel of kinases, for

which public data is currently unavailable. The detailed kinase profile of Galunisertib

(LY2157299) underscores the importance of such comprehensive screening in modern drug

development to anticipate potential off-target effects and to better understand the inhibitor's

mechanism of action. The experimental protocols provided offer a standardized framework for

the continued evaluation and comparison of novel kinase inhibitors targeting the TGF-β

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Kinase Selectivity Profile of EW-7195: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8240650#kinase-selectivity-profile-of-ew-7195]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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